molecular formula C16H32O2 B14234066 16-Hydroxyhexadecan-2-one CAS No. 421576-50-3

16-Hydroxyhexadecan-2-one

Cat. No.: B14234066
CAS No.: 421576-50-3
M. Wt: 256.42 g/mol
InChI Key: GHZMGEWMCWHMEI-UHFFFAOYSA-N
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Description

16-Hydroxyhexadecan-2-one is a long-chain hydroxy ketone of interest in synthetic organic chemistry and materials science research. While specific studies on this exact molecule are limited, related omega-hydroxy fatty acids like 16-hydroxyhexadecanoic acid are well-established as key monomers in the biosynthesis of plant polyesters like cutin, which forms the protective cuticle of aerial plant parts . Researchers are exploring such compounds as renewable building blocks for the synthesis of biodegradable polymers, which have potential applications in packaging, fibers, and biomedical fields such as tissue engineering and drug delivery . The presence of both a ketone and a hydroxyl functional group on a long aliphatic chain makes this compound a valuable bifunctional intermediate for constructing complex macromolecular architectures, such as dimers and trimers, which can serve as precursors to novel polyesters with tailored properties . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet prior to use.

Properties

CAS No.

421576-50-3

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

16-hydroxyhexadecan-2-one

InChI

InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3

InChI Key

GHZMGEWMCWHMEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation : 16-Hydroxyhexadecanol is synthesized via hydroboration-oxidation of 1,15-hexadecadiene or through Grignard addition to a protected aldehyde.
  • Oxidation : The diol (10 mmol) is dissolved in dichloromethane (50 mL) under nitrogen. PCC (12 mmol) is added portion-wise at 0°C, and the mixture is stirred for 6–8 hours at room temperature.
  • Workup : The reaction is quenched with saturated NaHCO₃, filtered through Celite, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield this compound (72–78% yield).

Key Data :

Parameter Value
Oxidant PCC
Solvent Dichloromethane
Temperature 0°C to RT
Yield 72–78%
Purity (HPLC) >95%

This method avoids over-oxidation of the primary hydroxyl group, a common challenge with stronger oxidants like KMnO₄.

Hydroxylation of 2-Hexadecanone

Introducing a hydroxyl group at C16 of 2-hexadecanone leverages site-selective C–H activation. Transition-metal catalysts, particularly copper complexes with chiral ligands, enable precise functionalization.

Procedure:

  • Catalyst Preparation : A chiral pyridine-imino copper complex is synthesized by mixing Cu(OTf)₂ (0.1 mmol) and (S)-PyIm ligand (0.12 mmol) in acetonitrile.
  • Hydroxylation : 2-Hexadecanone (5 mmol) is added to the catalyst solution under oxygen atmosphere. The reaction is heated to 60°C for 24 hours.
  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (hexane:acetone, 7:3) to isolate this compound (55–60% yield).

Key Data :

Parameter Value
Catalyst Cu(OTf)₂/(S)-PyIm
Oxidant O₂
Temperature 60°C
Yield 55–60%
Enantiomeric Excess 88–92%

This method excels in regioselectivity but requires sophisticated ligand design and inert conditions.

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups mitigate interference between reactive sites. The tert-butyldimethylsilyl (TBS) group is commonly used for hydroxyl protection.

Procedure:

  • Protection : 16-Hydroxyhexadecanol (10 mmol) is treated with TBSCl (12 mmol) and imidazole (15 mmol) in DMF at 0°C for 2 hours.
  • Oxidation : The TBS-protected diol is oxidized with PCC as in Section 1.
  • Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF removes the TBS group at room temperature, yielding this compound (overall yield: 65–70%).

Advantages :

  • Enables sequential functionalization without cross-reactivity.
  • Compatible with acid- or base-sensitive intermediates.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost
PCC Oxidation 72–78% High Industrial Low
Cu-Catalyzed Hydroxylation 55–60% Very High Lab-scale High
Protection-Deprotection 65–70% Moderate Pilot-scale Moderate

The PCC route is optimal for industrial production due to its simplicity and cost-effectiveness. Conversely, catalytic hydroxylation offers superior selectivity for enantiomerically pure products but remains limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 16-Hydroxyhexadecan-2-one with structurally or functionally related compounds, emphasizing their chemical properties, applications, and safety profiles.

Compound Name This compound 16-Methyl-Oxacyclohexadecan-2-one 1,16-Dibromohexadecane
CAS Number 109-29-5 4459-57-8 45223-18-5
Molecular Formula C₁₆H₃₀O₂ C₁₇H₃₂O₂ C₁₆H₃₂Br₂
Molecular Weight (g/mol) 254.41 268.44 384.23
Functional Groups Lactone (cyclic ester) Methyl-substituted lactone Brominated alkane
Primary Applications Perfume ingredient Industrial research Research chemical
Key Safety Considerations Low toxicity (perfume use) Requires PPE, ventilation Hazardous (brominated compound)

Structural and Functional Analysis

16-Methyl-Oxacyclohexadecan-2-one (CAS: 4459-57-8) This methyl-substituted analog shares the lactone backbone but includes a methyl group at the 16th position, increasing its molecular weight to 268.44 g/mol.

1,16-Dibromohexadecane (CAS: 45223-18-5)

  • A brominated linear alkane with terminal bromine atoms, this compound diverges functionally from lactones. Its higher molecular weight (384.23 g/mol) and bromine content make it reactive, suitable for crosslinking or alkylation reactions in synthetic chemistry .
  • Safety risks include corrosivity and environmental persistence , necessitating careful disposal and handling.

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but miscible with organic solvents like ethanol, typical of macrolactones . 1,16-Dibromohexadecane exhibits even lower water solubility due to its nonpolar brominated structure.
  • Thermal Stability :
    • The lactone ring in this compound confers moderate stability, whereas the methyl-substituted analog may exhibit altered melting points due to steric effects .

Toxicity and Environmental Impact

  • This compound demonstrates low acute toxicity , aligning with its use in perfumes .
  • 1,16-Dibromohexadecane’s bromine atoms contribute to persistence in the environment , requiring regulated disposal .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for 16-Hydroxyhexadecan-2-one, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves lactonization of 16-hydroxyhexadecanoic acid under acidic or enzymatic conditions. Purity optimization requires careful control of reaction parameters (e.g., temperature, catalyst concentration) and purification via column chromatography or recrystallization. Structural confirmation should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the lactone ring formation and absence of unreacted precursors .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1^1H NMR (to identify hydroxy and ketone protons), 13^{13}C NMR (to confirm carbonyl and alkyl chain carbons), and infrared (IR) spectroscopy (to detect lactone C=O stretching at ~1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical for molecular formula validation. Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure accuracy .

Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC or GC-MS at regular intervals. Statistical tools like ANOVA can identify significant stability variations. Report degradation products and recommend storage in inert, airtight containers .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound be resolved?

  • Methodological Answer : Perform replication studies under standardized conditions (e.g., IUPAC-recommended methods) to isolate variables like solvent polarity or heating rates. Use differential scanning calorimetry (DSC) for precise melting point determination. Publish raw data and experimental protocols to enable cross-lab validation. Systematic reviews (PRISMA guidelines) can synthesize conflicting findings and identify methodological biases .

Q. What advanced statistical approaches are suitable for analyzing variability in bioactivity data of this compound derivatives?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., cytotoxicity assays). Use multivariate regression to account for confounding factors like substituent electronegativity or steric effects. Open-source tools like R or Python’s SciPy can implement these analyses, ensuring reproducibility .

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to map electron distribution in the lactone ring and predict reactivity. Molecular dynamics (MD) simulations can model ligand-protein binding kinetics. Validate predictions with in vitro assays (e.g., surface plasmon resonance) and correlate computed binding energies with experimental IC50_{50} values .

Q. What frameworks guide the design of replication studies for this compound’s reported catalytic applications?

  • Methodological Answer : Adopt factorial design to test catalyst loading, solvent systems, and reaction times. Include negative controls (e.g., uncatalyzed reactions) and positive controls (known catalysts). Use power analysis to determine sample sizes that ensure statistical significance. Transparent reporting of failed replicates is essential to identify irreproducible claims .

Q. How should researchers conduct systematic literature reviews to map this compound’s applications in supramolecular chemistry?

  • Methodological Answer : Follow PRISMA guidelines to search databases (SciFinder, PubMed) with keywords like "macrolactone synthesis" or "host-guest complexes." Screen studies for methodological rigor, prioritizing peer-reviewed journals. Use tools like VOSviewer for bibliometric analysis to identify emerging trends and knowledge gaps .

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